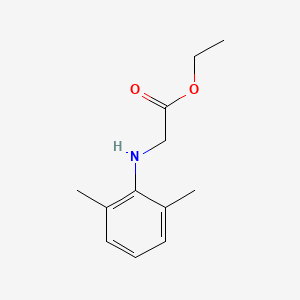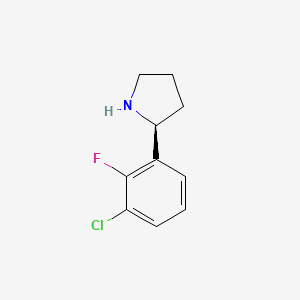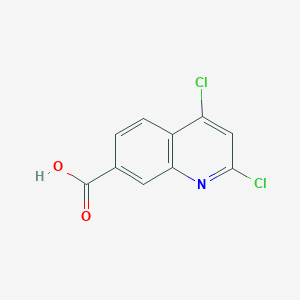![molecular formula C8H4F4N2 B15224980 2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B15224980.png)
2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzimidazole precursor with difluorocarbene generated from difluorochloromethane in an alkaline medium or from sodium trifluoroacetate in a neutral medium . The reaction conditions often require the use of catalysts such as copper(I) iodide (CuI) and ligands like N,N,N’,N’-tetramethylethylenediamine (TMEDA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Such as palladium (Pd) and copper (Cu) for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to target proteins, enzymes, or receptors, leading to modulation of their activity . For example, the compound may inhibit the activity of certain kinases or enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-4,5-dicyanoimidazole:
2-(Trifluoromethyl)-1H-benzo[d]imidazole: A similar compound with trifluoromethyl instead of difluoromethyl group, used in various pharmaceutical applications.
Uniqueness
2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole is unique due to the presence of both difluoromethyl and difluoro groups, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated benzimidazole derivatives . The combination of these fluorine-containing groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C8H4F4N2 |
|---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-5,6-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2/c9-3-1-5-6(2-4(3)10)14-8(13-5)7(11)12/h1-2,7H,(H,13,14) |
InChI Key |
XQWMOBXXHJXYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine](/img/structure/B15224897.png)
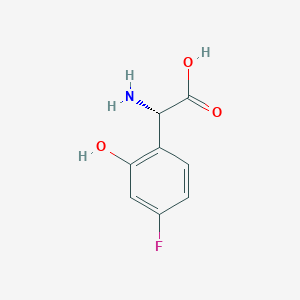
![6-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B15224925.png)
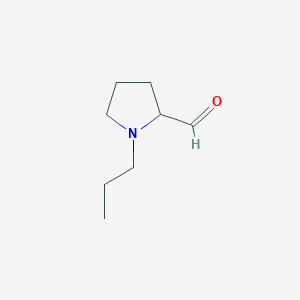
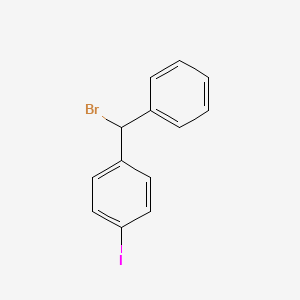
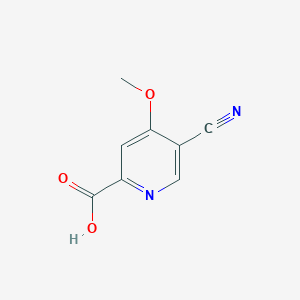
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B15224953.png)

![tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15224985.png)

![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
